N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, would also be analyzed .Scientific Research Applications
Metabolism and Disposition
A study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the elimination processes and metabolic pathways involved. This type of research is crucial for understanding how similar compounds are processed in the human body, potentially informing the development of new therapeutic agents or the safety assessment of chemicals (Renzulli et al., 2011).
Allergic Contact Dermatitis
Another study detailed allergic contact dermatitis due to an insect repellent, focusing on the piperidine derivative picaridin. This research underscores the importance of identifying potential allergenic compounds in consumer products, contributing to safer product formulation (Corazza et al., 2005).
Receptor Antagonist Research
Research on CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, exemplifies the application of chemical compounds in elucidating the pharmacodynamics and pharmacokinetics relevant to major depressive disorder treatment. Such studies aid in the dose selection for clinical trials and further our understanding of the brain's chemical receptors (Garner et al., 2015).
Diagnostic Imaging
A study on sigma receptor scintigraphy for visualizing primary breast tumors in vivo with a novel iodobenzamide demonstrates the application of chemical compounds in diagnostic imaging. This research contributes to the development of noninvasive diagnostic tools for cancer detection (Caveliers et al., 2002).
Environmental and Biological Monitoring
Investigations into the metabolism and detection of environmental pollutants, such as etridiazole, highlight the role of chemical research in environmental health and safety. Identifying metabolites in biological samples can serve as a basis for monitoring exposure to hazardous substances (Welie et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2S2/c1-2-28-17-23-22-16(29-17)21-15(26)11-5-3-8-25(9-11)10-12-20-14(24-27-12)13-18-6-4-7-19-13/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDJYPPISBVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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